5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl-
Overview
Description
5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl- is a complex organic compound that belongs to the class of indenopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an indeno-pyridine core, which is a fused ring system combining indene and pyridine moieties, along with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[1,2-b]pyridin-5-one derivatives typically involves multi-component reactions (MCRs), which are advantageous due to their efficiency and ability to produce structurally diverse molecules. One common method involves the condensation of aryl aldehydes, 1-naphthalen-2-yl-ethanone, 1,3-indandione, and ammonium acetate in the presence of thiourea dioxide in water at 80°C . This method offers good yields, atom economy, short reaction times, and a recyclable catalyst.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the principles of green chemistry and sustainable practices are often applied. This includes the use of recyclable catalysts, solvent-free conditions, and energy-efficient processes such as microwave irradiation .
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[1,2-b]pyridin-5-one derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using agents like ceric ammonium nitrate (CAN).
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are facilitated by the electron-rich nature of the indeno-pyridine core.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate (CAN) as a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and Lewis acids as catalysts.
Major Products
The major products formed from these reactions include various substituted indenopyridine derivatives, which can exhibit different biological activities depending on the nature and position of the substituents .
Scientific Research Applications
Chemistry: Used as intermediates in the synthesis of more complex organic molecules.
Biology: Exhibits antimicrobial, DNA-damaging, and anti-malarial activities.
Medicine: Potential therapeutic agents for cancer treatment due to their cytotoxic properties.
Industry: Used in the development of new materials with unique photophysical properties.
Mechanism of Action
The mechanism of action of 5H-Indeno[1,2-b]pyridin-5-one derivatives involves interaction with various molecular targets and pathways:
DNA Interaction: These compounds can intercalate into DNA, causing damage and inhibiting replication.
Enzyme Inhibition: Some derivatives act as inhibitors of specific enzymes involved in cell proliferation and survival.
Signal Transduction: They can modulate signal transduction pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Azafluorenone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Known for their diverse pharmacological properties, including antiviral and anticancer activities.
Pyrrolopyrazine Derivatives: These compounds also exhibit significant biological activities and are synthesized using similar methods.
Uniqueness
Their structural diversity and biological activities make them valuable in the development of new therapeutic agents and materials .
Properties
IUPAC Name |
3-acetyl-2-methyl-4-phenyl-1,4-dihydroindeno[1,2-b]pyridin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO2/c1-12-17(13(2)23)18(14-8-4-3-5-9-14)19-20(22-12)15-10-6-7-11-16(15)21(19)24/h3-11,18,22H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPIIQBIZUYHMQI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC=CC=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384695 | |
Record name | 5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24802711 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
26576-80-7 | |
Record name | 5H-Indeno[1,2-b]pyridin-5-one, 3-acetyl-1,4-dihydro-2-methyl-4-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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